molecular formula C12H21NO3 B13274953 Methyl 4-(piperidin-4-yl)oxane-4-carboxylate

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate

Cat. No.: B13274953
M. Wt: 227.30 g/mol
InChI Key: YGBKQLYPKMMZJM-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate is a chemical compound with the molecular formula C12H21NO3. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure, which includes a piperidine ring and an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate typically involves the reaction of piperidine with oxane-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The esterification reaction between the carboxylic acid and methanol results in the formation of the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxane ring provides structural stability and influences the compound’s binding affinity. These interactions can affect biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxylate
  • Methyl 4-(piperidin-4-yl)cyclohexane-4-carboxylate

Uniqueness

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate is unique due to its combination of a piperidine ring and an oxane ring. This structure provides distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in synthetic and industrial processes.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

methyl 4-piperidin-4-yloxane-4-carboxylate

InChI

InChI=1S/C12H21NO3/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10/h10,13H,2-9H2,1H3

InChI Key

YGBKQLYPKMMZJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)C2CCNCC2

Origin of Product

United States

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